REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][C:15]2[CH:23]=[CH:22][C:18]([C:19]([NH2:21])=[O:20])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[C].[Pd].CO>[NH:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]2[CH:23]=[CH:22][C:18]([C:19]([NH2:21])=[O:20])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1 |f:1.2|
|
Name
|
compound
|
Quantity
|
4267.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=CC1=CC=C(C(=O)N)C=C1
|
Name
|
palladium carbon
|
Quantity
|
889.4 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
38.4 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The residue (ca. 10 L) was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was separated by filtration
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble material
|
Type
|
WASH
|
Details
|
washed with methanol (3 L)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure to about 10 L, and ethyl acetate (15 L)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration again under reduced pressure to about 10 L, which step
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2 L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)CC1=CC=C(C(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2619.2 g | |
YIELD: PERCENTYIELD | 86.1% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |